2-(3-methylphenoxy)ethyl dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-methylphenoxy)ethyl dithiocarbamate” is a derivative of dithiocarbamate, a functional group with the general formula R2N−C(=S)−S−R and structure >N−C(=S)−S− . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are widely used in various applications such as vulcanization of rubber .
Synthesis Analysis
Dithiocarbamates are synthesized from the reaction of either a primary or secondary amines with cold carbon disulfide in basic media . The synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular structure of dithiocarbamates is characterized by a short C–N distance and the coplanarity of the NCS2 core as well as the atoms attached to N . The structure of dithiocarbamates is described by invoking resonance structures that emphasize the pi-donor properties of the amine group .Chemical Reactions Analysis
Dithiocarbamates are highly reactive: they readily chelate most heavy metals, react with sulfhydryl groups of proteins, rendering themselves neurotoxic, teratogenic, and cytotoxic . They decompose into carbon disulfide (CS2) and the respective amine .Physical And Chemical Properties Analysis
Dithiocarbamates are not stable and cannot be extracted or analyzed directly . They are characterized by a broad spectrum of activity against various plant pathogens, low acute mammal toxicity, and low production costs .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-methylphenoxy)ethyl carbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS2/c1-8-3-2-4-9(7-8)12-5-6-14-10(11)13/h2-4,7H,5-6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJYICBYKKOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.